N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
Description
N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is a synthetic propanamide derivative featuring a 4-acetylphenyl group attached to the amide nitrogen and a 5-(4-chlorophenyl)furan-2-yl moiety on the propanamide chain. This article compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and synthetic strategies.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-14(24)15-4-8-18(9-5-15)23-21(25)13-11-19-10-12-20(26-19)16-2-6-17(22)7-3-16/h2-10,12H,11,13H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAPJICSJNBDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is a compound of interest due to its potential biological activities. This article reviews its biological significance, including antibacterial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C21H18ClNO
- Molecular Weight : 367.8 g/mol
- CAS Number : 924834-10-6
Antibacterial Properties
Research indicates that compounds containing furan moieties exhibit significant antibacterial activity. For instance, derivatives of 3-aryl-3(furan-2-yl) propanoic acid have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) :
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, focusing on its cytotoxic effects on different cancer cell lines.
- Cell Line Studies :
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several furan derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against Listeria monocytogenes and Bacillus cereus.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 64 |
| This compound | Staphylococcus aureus | 128 |
Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of the compound on various cell lines. The findings highlighted its potential as a therapeutic agent in cancer treatment.
| Cell Line | IC50 (µM) |
|---|---|
| Jurkat | <10 |
| A-431 | <15 |
The SAR analysis indicated that substituents on the phenyl ring significantly influence the compound's potency against these cell lines .
Comparison with Similar Compounds
Structural Features
The target compound shares a propanamide backbone with modifications on the aromatic substituents. Key structural analogs include:
Notes:
Physicochemical Properties
Data from analogs highlight trends in solubility, stability, and spectral characteristics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
